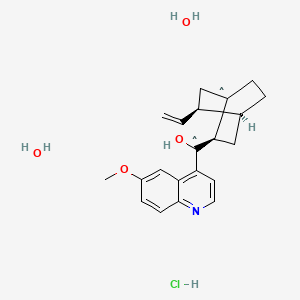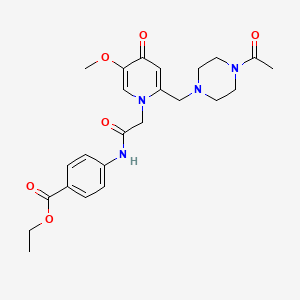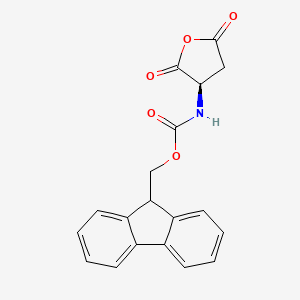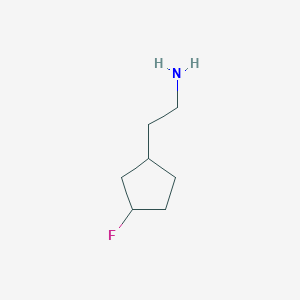![molecular formula C21H21AuClP+ B12345635 Gold, chloro[tris(4-methylphenyl)phosphine]-](/img/structure/B12345635.png)
Gold, chloro[tris(4-methylphenyl)phosphine]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold, chloro[tris(4-methylphenyl)phosphine]- is a chemical compound with the molecular formula C21H20AuClP. It is also known as chloro[tri(p-tolyl)phosphine]gold(I). This compound is a gold complex where gold is coordinated with a chlorine atom and three 4-methylphenyl (p-tolyl) groups attached to a phosphine ligand. It is commonly used in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
Gold, chloro[tris(4-methylphenyl)phosphine]- can be synthesized through several methods. One common synthetic route involves the reaction of gold chloride (AuCl) with tris(4-methylphenyl)phosphine in an appropriate solvent. The reaction is typically carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Gold, chloro[tris(4-methylphenyl)phosphine]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chlorine or phosphine ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The gold center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.
Catalytic Reactions: This compound is often used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include halide abstraction agents, reducing agents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Gold, chloro[tris(4-methylphenyl)phosphine]- has a wide range of scientific research applications, including:
Biology: Research studies have explored its potential use in biological systems, particularly in the development of gold-based drugs and therapeutic agents.
Medicine: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism by which gold, chloro[tris(4-methylphenyl)phosphine]- exerts its effects involves the coordination of the gold center with various substrates. The gold atom can activate π-systems, facilitating nucleophilic addition reactions. The phosphine ligands play a crucial role in stabilizing the gold center and modulating its reactivity. Molecular targets and pathways involved in its action include the activation of carbon-carbon and carbon-heteroatom bonds, making it a versatile catalyst in organic synthesis .
Comparaison Avec Des Composés Similaires
Gold, chloro[tris(4-methylphenyl)phosphine]- can be compared with other similar gold complexes, such as:
Chloro(triphenylphosphine)gold(I): This compound has triphenylphosphine ligands instead of 4-methylphenyl groups.
Chloro(triethylphosphine)gold(I): This compound has triethylphosphine ligands and is used in similar catalytic applications.
The uniqueness of gold, chloro[tris(4-methylphenyl)phosphine]- lies in its specific ligand environment, which can influence its catalytic properties and reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C21H21AuClP+ |
|---|---|
Poids moléculaire |
536.8 g/mol |
Nom IUPAC |
chloro-tris(4-methylphenyl)phosphanium;gold |
InChI |
InChI=1S/C21H21ClP.Au/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h4-15H,1-3H3;/q+1; |
Clé InChI |
WWAKYVAMJKCJDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Cl.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-4-[(2,4-difluorophenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B12345556.png)


![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione](/img/structure/B12345590.png)
![2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B12345598.png)

![3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12345604.png)

![N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345616.png)
![4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide](/img/structure/B12345625.png)
![4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12345633.png)

![5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345638.png)
